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2-Nitrophenyl sulfamate

Cat. No.: B13574383
M. Wt: 218.19 g/mol
InChI Key: FYXMZHYUGLVHAP-UHFFFAOYSA-N
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Description

Historical Development of Aromatic Sulfamate (B1201201) Esters

The exploration of aromatic sulfamate esters gained significant momentum in the latter part of the 20th century, largely driven by their potential as bioactive molecules. A pivotal moment in this development was the discovery in the early 1990s that estrone-3-O-sulfamate acts as an irreversible inhibitor of steroid sulfatase (STS), a key enzyme in hormone-dependent cancer pathways. nih.gov This finding sparked considerable interest in the aryl O-sulfamate pharmacophore, leading to extensive drug discovery programs. nih.gov

Initial synthetic strategies often involved the reaction of alcohols or phenols with sulfamoyl chloride, though the instability of this reagent presented challenges. researchgate.netresearchgate.net Over time, more stable and practical reagents have been developed. For instance, hexafluoroisopropyl sulfamate (HFIPS) has emerged as a bench-stable solid that reacts readily with phenols under mild conditions to form aryl sulfamates. researchgate.netorganic-chemistry.orgmcmaster.ca The development of steroidal and non-steroidal sulfamate-based drugs for applications in oncology and women's health underscores the evolution of this chemical class from academic curiosities to clinically relevant agents. nih.gov

Contemporary Significance of Nitrophenyl Sulfamates in Organic Chemistry

In modern synthetic chemistry, nitrophenyl sulfamates have carved out a niche as highly useful intermediates. Their contemporary significance stems largely from the activating properties conferred by the nitro group. Researchers have successfully utilized electron-deficient aryl sulfamates, such as nitrophenyl derivatives, as activated group transfer reagents. For example, they facilitate the sulfamoylation of alcohols under mild conditions using a simple organic base as a catalyst. researchgate.net

The compound 4-nitrophenyl benzylsulfonate serves as a versatile starting material for the synthesis of a wide array of sulfonamides, reacting efficiently with various amines. organic-chemistry.org Furthermore, the hydrolysis of nitrophenyl sulfamate esters has been a subject of detailed mechanistic studies, providing fundamental insights into reaction pathways. researchgate.netacs.org The predictable reactivity of these compounds makes them valuable tools for constructing more complex molecules, including those with potential biological activity. researchgate.netnih.gov Their use in photochemically-mediated, nickel-catalyzed reactions to form N-(hetero)aryl sulfamate esters represents a recent advancement, highlighting their role as nucleophiles in transition metal-catalyzed cross-coupling reactions. nih.gov

General Reactivity Landscape of Sulfamate Esters

The reactivity of sulfamate esters is dominated by the chemistry of the sulfamoyl group (-SO₂NH₂). This functional group can participate in a variety of transformations, including N-alkylation, N-arylation, and intramolecular C-H amination. mcmaster.canih.govosaka-u.ac.jp However, a key aspect of their reactivity, particularly for aryl sulfamates, involves the cleavage of the aryl-oxygen bond, where the sulfamate moiety acts as part of a larger leaving group structure.

The effectiveness of a leaving group is critical in many organic reactions, including nucleophilic substitution and elimination reactions. wikipedia.org Good leaving groups are typically weak bases that can stabilize the negative charge they acquire upon departing. socratic.orglibretexts.org

Sulfate (B86663) and sulfonate esters (such as tosylates and mesylates) are considered excellent leaving groups for several reasons. wikipedia.orgsocratic.org The negative charge on the resulting anion is delocalized over multiple oxygen atoms through resonance, which significantly stabilizes the ion. libretexts.org This stabilization lowers the activation energy for reactions involving their departure. libretexts.org In the context of aryl sulfamates, the aryloxide ion is the leaving group, but its departure is facilitated by the electronic properties of the sulfamate group and any substituents on the aromatic ring.

Table 1: Comparison of Leaving Group Ability
Leaving GroupConjugate AcidApproximate pKa of Conjugate AcidLeaving Group Ability
I⁻ (Iodide)HI-10Excellent
Br⁻ (Bromide)HBr-9Excellent
TsO⁻ (Tosylate)TsOH-2.8Excellent
H₂O (Water)H₃O⁺-1.7Good
Cl⁻ (Chloride)HCl-7Good
F⁻ (Fluoride)HF3.2Poor
HO⁻ (Hydroxide)H₂O15.7Very Poor

The presence of a nitro (-NO₂) group on the aromatic ring of a sulfamate ester has a profound impact on its reactivity. The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. wikipedia.orgyoutube.com It withdraws electron density from the aromatic ring through two primary mechanisms:

Inductive Effect : The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bond framework. libretexts.orgminia.edu.eg

Resonance Effect : The π-system of the nitro group can accept electron density from the aromatic ring, creating resonance structures that place a positive charge on the ring. libretexts.orgfiveable.me

This strong electron-withdrawing character deactivates the aromatic ring toward electrophilic substitution. wikipedia.org Conversely, it significantly facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. wikipedia.org In the case of the hydrolysis of 2-nitrophenyl sulfamate, the electron-withdrawing nitro group makes the corresponding 2-nitrophenoxide a more stable, and therefore better, leaving group compared to an unsubstituted phenoxide. This increased stability of the leaving group accelerates the rate of reactions where the C-O bond is cleaved. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O5S B13574383 2-Nitrophenyl sulfamate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-nitrophenyl) sulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5S/c7-14(11,12)13-6-4-2-1-3-5(6)8(9)10/h1-4H,(H2,7,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXMZHYUGLVHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Nitrophenyl Sulfamate and Its Analogues

Direct Synthesis Approaches to Aryl Sulfamates

The direct formation of the aryl sulfamate (B1201201) functional group is a cornerstone in the synthesis of compounds like 2-Nitrophenyl sulfamate. These methods typically involve the reaction of a phenol (B47542) with a sulfamoylating agent.

Esterification Reactions in Sulfamate Formation

The formation of a sulfamate ester is analogous to the classical esterification of a carboxylic acid, involving the reaction of a hydroxyl group with an activated acid derivative. wikipedia.org In this case, the phenolic hydroxyl group acts as a nucleophile, attacking an electrophilic sulfur(VI) center to form the characteristic O-SO₂-N bond. While not a Fischer esterification in the traditional sense, the underlying principle of acyl substitution is parallel. wikipedia.org

Several reagents and methods have been developed to facilitate this transformation. A classical approach involves the use of sulfamoyl chloride (H₂NSO₂Cl) to react with alcohols or phenols. rsc.org However, the instability of sulfamoyl chloride and the lability of the resulting O-sulfamate group under certain conditions, particularly basic ones, can limit the utility of this method to later stages of a synthetic sequence. rsc.orgresearchgate.net To overcome these limitations, alternative sulfamoylating agents and activation methods have been developed.

Strategies for Introducing the Sulfamate Moiety onto Nitrophenyl Scaffolds

Introducing a sulfamate group onto a nitrophenyl ring, specifically to form this compound, requires the reaction of 2-nitrophenol (B165410) with a suitable sulfamoylating agent. The electron-withdrawing nature of the ortho-nitro group influences the nucleophilicity of the phenolic oxygen, a factor that must be considered in the reaction design.

Standard procedures generally involve combining the phenol with the sulfamoylating agent, often in the presence of a base to deprotonate the phenol and enhance its nucleophilicity. nih.gov A variety of modern reagents offer milder and more efficient alternatives to sulfamoyl chloride. Hexafluoroisopropyl sulfamate (HFIPS), for instance, is a bench-stable solid that reacts with a wide range of phenols under mild conditions to yield sulfamates, with the volatile hexafluoroisopropanol being the only significant byproduct. organic-chemistry.org Another approach involves the activation of stable sulfamic acid salts. For example, treatment with triphenylphosphine (B44618) ditriflate can activate sulfamic acid salts, enabling them to react effectively with various nucleophiles, including electron-deficient phenols. nih.gov For specific applications, enzymatic methods have also been explored; for example, sulfatases have been used in the chemoenzymatic synthesis of sulfonated p-nitrophenyl glycosides. nih.gov

Table 1: Comparison of Selected Sulfamoylation Methods for Phenols

Method/Reagent Description Advantages Disadvantages Citations
Sulfamoyl Chloride Reaction of phenol with H₂NSO₂Cl, often with a base. Readily available (though often prepared in situ). Reagent is unstable; reaction can be harsh; O-sulfamate product may be labile. rsc.orgresearchgate.net
Hexafluoroisopropyl Sulfamate (HFIPS) Reaction with a stable, solid sulfamoylating agent. Bench-stable reagent; mild reaction conditions; volatile byproduct simplifies purification. Reagent must be synthesized. organic-chemistry.org
Activated Sulfamic Acid Salts Activation of sulfamic acid salts with reagents like triphenylphosphine ditriflate, followed by reaction with phenol. Utilizes stable precursors; general for various alcohols and phenols. Requires an additional activation step. nih.gov
1,1′-Sulfonylbis(imidazole) Derivatives Microwave heating of a phenol with a pre-formed sulfonylbis(imidazole). Can be used for protected sulfamates, allowing for more complex, multi-step syntheses. Multi-step preparation of the reagent. rsc.orgresearchgate.net

Precursor Chemistry for 2-Nitrophenyl Functionalization

The synthesis of this compound is critically dependent on the availability of appropriately functionalized precursors, primarily those containing the 2-nitrophenyl scaffold.

Nitration Reactions in the Synthesis of Nitrophenyl Compounds

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis. jcbsc.org The most common industrial and laboratory method for synthesizing nitroaromatic compounds is electrophilic aromatic substitution. nih.govmdpi.com This reaction typically employs a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.govmdpi.com

When synthesizing the precursor 2-nitrophenol, the direct nitration of phenol is often used. This reaction typically yields a mixture of ortho- and para-isomers due to the ortho-, para-directing nature of the hydroxyl group. pjsir.org Reaction conditions can be fine-tuned to influence the isomer ratio. For instance, using dilute nitric acid tends to favor the formation of o-nitrophenol. Other nitrating systems, such as copper nitrate (B79036) in acetic acid, have also been employed. mdpi.com

Table 2: Selected Nitration Methods for Aromatic Compounds

Nitrating Agent/System Substrate Example Conditions Key Features Citations
HNO₃ / H₂SO₄ Benzene (B151609), Phenol Varies (e.g., controlled temperature) Standard, powerful nitrating mixture; generates nitronium ion (NO₂⁺). nih.govmdpi.com
Dilute HNO₃ Phenol Room temperature Favors ortho-nitration of phenol, but yields can be modest. pjsir.org
Copper Nitrate Phenylamino-1,4-naphthoquinone Acetic acid, room temperature Milder conditions compared to mixed acid. mdpi.com
Zinke Nitration Phenols/Cresols Sodium nitrite (B80452) Replaces a bromine substituent with a nitro group. nih.gov

Functional Group Interconversions Leading to 2-Nitrophenyl Systems

Beyond direct nitration, various functional group interconversions (FGIs) can be employed to construct the 2-nitrophenyl scaffold. solubilityofthings.com These strategies are particularly useful when direct nitration provides poor selectivity or is incompatible with other functional groups present in the molecule.

One such strategy involves the transformation of existing functional groups on the aromatic ring. For example, a 2-amino group can, in principle, be oxidized to a nitro group, although this transformation can be challenging and is less common than the reverse reduction. A more practical approach is nucleophilic aromatic substitution, where a suitable leaving group at the ortho position (such as a halide) is displaced by a nitrite salt. The Zinke nitration, where a bromine atom is replaced by a nitro group using sodium nitrite, is an example of this type of transformation. nih.gov

Synthetic routes can also be designed to build the required substitution pattern sequentially. A novel and practical method has been developed for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide, which involves a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide. rsc.org This demonstrates how a pre-existing functional group can direct the introduction of the nitro group to the desired ortho position, followed by further functionalization. Such multi-step sequences are crucial for synthesizing complex molecules where regiochemistry is critical. rsc.orgvanderbilt.edu

Advanced Synthetic Routes and Chemo-selectivity in Preparation

Achieving high chemo-selectivity is a significant challenge in the synthesis of polyfunctional molecules like substituted nitrophenyl sulfamates. rsc.org Chemo-selectivity refers to the ability of a reagent to react with one functional group in preference to others. rsc.org This is paramount when, for example, sulfamoylating a phenolic hydroxyl group without affecting a nitro group, or vice-versa, performing reactions elsewhere on the molecule while leaving both the sulfamate and nitro moieties intact.

Advanced synthetic strategies often focus on developing mild and highly selective reagents and conditions. The use of Davis's oxaziridine (B8769555) for the selective oxidation of sulfur in heterocyclic systems without affecting other potentially reactive sites, like nitrogen atoms, is a prime example of a highly chemo-selective transformation. mdpi.com Similarly, in the context of sulfamate synthesis, choosing a reagent like HFIPS over sulfamoyl chloride can prevent side reactions with other acid-sensitive groups in the substrate. organic-chemistry.org

Modern synthetic chemistry also leverages one-pot reactions and catalytic methods to improve efficiency and selectivity. A one-pot procedure for the tandem nitration and halogenation of an N-phenylbenzenesulfonamide precursor highlights an efficient route to a 2-nitro-substituted system. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions have been developed that use aryl sulfamates as electrophilic partners, opening up advanced pathways for the synthesis of complex analogues by forming new carbon-carbon or carbon-nitrogen bonds. acs.orgacs.org These catalytic methods represent a powerful tool for modifying the this compound scaffold after its initial formation, allowing for the construction of diverse molecular architectures. griffith.edu.auacs.org Emerging fields such as photocatalysis and electrochemistry are also providing new tools to achieve previously difficult levels of chemo-selectivity in complex molecule synthesis. numberanalytics.com

Metal-Promoted Tandem Reactions

The synthesis of aryl sulfamates and their derivatives can be efficiently achieved through metal-promoted tandem reactions, which combine multiple bond-forming events in a single operation. These processes are valued for their atom economy and ability to construct complex molecules from simple precursors. Palladium, rhodium, and iron catalysts have been instrumental in developing these methodologies.

Palladium-catalyzed reactions offer a broad scope for the functionalization of aryl sulfamates. A versatile palladium/phosphine catalyst system has been developed for the amination of various aryl sulfamates with a wide range of nitrogen nucleophiles, including anilines, primary and secondary alkyl amines, and N-heterocycles. acs.orgnih.gov The catalytic cycle for these cross-coupling reactions typically involves oxidative addition, amine coordination and deprotonation, and reductive elimination. acs.org It has been noted that aryl sulfamates can serve as directing groups for C–H functionalization prior to participating in such coupling reactions. nih.gov Furthermore, palladium catalysis enables domino processes, such as the intramolecular diamination of alkenyl sulfamates to produce complex heterocyclic structures like acs.orgunict.itresearchgate.netthiadiazolo-fused piperazinones. unict.it

Rhodium catalysts are particularly effective in promoting C-H amination and other addition reactions involving sulfamates. Dirhodium catalysts, such as dirhodium tetraacetate and the highly effective strapped carboxylate catalyst Rh₂(esp)₂, facilitate intramolecular C-H amination of sulfamate esters to form five- and six-membered heterocyclic products. nih.govrsc.org A notable tandem reaction involves the rhodium-catalyzed reaction of vinyluracil derivatives with aryl sulfamates. rsc.orgresearchgate.net This process proceeds via the formation of a transient N-phenylsulfonylaziridine intermediate, which is then opened by a nucleophile in a 1,2-oxyamidation reaction to yield highly functionalized uracil (B121893) derivatives. rsc.orgresearchgate.net

Iron-catalyzed coupling reactions present a cost-effective and environmentally benign alternative. An iron-fluoride-based catalyst, in conjunction with an N-heterocyclic carbene (NHC) ligand, has been shown to effectively catalyze the cross-coupling of aryl sulfamates with aryl Grignard reagents, producing a range of biaryl products in good yields. researchgate.net

The following table summarizes selected metal-promoted reactions relevant to the synthesis and functionalization of aryl sulfamate scaffolds.

Catalyst SystemReaction TypeSubstratesProductsRef
Pd/phosphine complexC-N Cross-coupling (Amination)Aryl sulfamates, various aminesN-Aryl amines/heterocycles acs.orgnih.gov
PdCl₂(MeCN)₂/CuBr₂Intramolecular Diamination (Domino)Alkenyl sulfamates acs.orgunict.itresearchgate.netThiadiazolo-fused piperazinones unict.it
Rh₂(OAc)₄Oxyamidation (Tandem)Vinyluracils, Aryl sulfamatesFunctionalized ethyluracils rsc.org
Rh₂(esp)₂Intramolecular C-H AminationSulfamate estersCyclic sulfamidates nih.gov
FeF₃·3H₂O/IPr·HClC-C Cross-couplingAryl sulfamates, Aryl GrignardsBiaryl compounds researchgate.net

Preparation of N-Acyl Sulfamates

N-acyl sulfamates are an important class of derivatives that can be prepared through several efficient synthetic methods. researchgate.net A particularly effective and operationally simple approach involves the reaction of fluorosulfonates with potassium trimethylsilyloxyl imidates, which serve as amide precursors. nih.govacs.org This method is notable for its broad substrate scope, mild and base-free reaction conditions, short reaction times, and generally high to excellent yields. nih.govacs.org The reaction is driven by the formation of volatile fluorotrimethylsilane (B1212599) (TMSF), which shifts the equilibrium toward the desired N-acyl sulfamate product. nih.gov

Another strategy utilizes the reaction of amides with sulfuryl fluoride (B91410) (SO₂F₂) or related reagents. In this context, hexafluoroisopropyl sulfamate has been identified as a bench-stable solid that readily reacts with a wide variety of nucleophiles, including amides, to form N-acyl sulfamates under mild conditions. researchgate.net These methods provide robust pathways for the N-acylation of sulfamates, including aryl sulfamates, enabling the synthesis of a diverse array of functionalized compounds. researchgate.netnih.govacs.org

Synthesis of Structural Analogues and Derivatives

Ring-Substituted Nitrophenyl Sulfamate Derivatives

The synthesis of nitrophenyl sulfamates bearing additional substituents on the aromatic ring allows for the fine-tuning of the molecule's properties. These derivatives are often prepared from the corresponding substituted nitrophenols. For example, 4-nitrophenyl chlorosulfate (B8482658) can be used to prepare 4-nitrophenyl sulfamate intermediates, which are then coupled with other molecules, such as nucleosides, to create complex modified structures. researchgate.net This approach has been used to synthesize 3'-N-sulfamate-modified dinucleosides, where the 4-nitrophenyl sulfamate acts as an efficient sulfamoylating agent. researchgate.net

In another example, a chemoenzymatic method has been developed for the synthesis of regioselectively O-sulfonated p-nitrophenyl D-gluco- and D-mannopyranosides. thieme-connect.com This involves chemical synthesis of di-O-sulfo p-nitrophenyl sugars, followed by selective enzymatic desulfonation to yield the desired 6-O-sulfo sugars. thieme-connect.com

Modification of the Sulfamate Nitrogen Atom

Modification of the nitrogen atom of the sulfamate group is a key strategy for altering the properties of the parent compound or for use in multi-step syntheses. This is often achieved by installing protecting groups or by converting the primary sulfamate into a sulfamide (B24259).

A robust method for protecting the sulfamate NH₂ group involves its reaction with benzylamines. Specifically, 2,4-dimethoxybenzyl (DMB) groups have been proven effective for the N-protection of O-aryl sulfamates. acs.orgresearchgate.net The resulting N,N-bis(2,4-dimethoxybenzyl)sulfamates are stable to a wide range of reaction conditions, including oxidizing and reducing agents, bases, and nucleophiles. researchgate.net The DMB groups can be quantitatively removed under mild acidic conditions (e.g., 10% trifluoroacetic acid in dichloromethane) at room temperature, making this a highly flexible protecting group strategy. researchgate.net The synthesis of these protected sulfamates can be achieved by reacting a substituted phenol with 1,1'-sulfonylbis(2-methyl-1H-imidazole), followed by methylation and displacement with a dibenzylamine. researchgate.net

The conversion of a sulfamate to a sulfamide linkage is another important modification. For instance, the coupling of a 4-nitrophenyl sulfamate intermediate with an amine functionality on another molecule, such as a nucleoside, results in the formation of a sulfamide-modified dinucleoside. researchgate.net This transformation is crucial for creating neutral analogues of biomolecules like nucleic acids. researchgate.net

Reaction Mechanisms and Pathways of 2 Nitrophenyl Sulfamate

Hydrolysis Kinetics and Mechanistic Elucidation

The hydrolysis of aryl sulfamates, including 2-Nitrophenyl sulfamate (B1201201), is not governed by a single, universal mechanism. Instead, the operative pathway is highly sensitive to the pH of the solution, transitioning between associative and dissociative routes. researchgate.netnih.gov

Associative SN2(S) Pathways

Under acidic conditions, specifically in the pH range of approximately 2 to 5, the hydrolysis of phenylsulfamate esters proceeds through an associative SN2(S) mechanism. nih.gov In this pathway, the neutral ester molecule undergoes a nucleophilic attack directly at the sulfur atom by a water molecule. researchgate.netnih.gov This process involves the simultaneous cleavage of the sulfur-oxygen (S-O) bond of the aryloxide leaving group and the formation of a new S-O bond with the incoming water molecule. nih.gov The reaction culminates in the formation of sulfamic acid and the corresponding phenol (B47542), in this case, 2-nitrophenol (B165410). nih.gov

This bimolecular transition state is supported by solvent-reactivity studies and the analysis of thermodynamic data for a series of related sulfamate esters. researchgate.net The mechanism is characteristic of solvolytic reactions for these compounds in moderately acidic environments. researchgate.net

Dissociative (E1cB) Mechanisms

As the pH increases to neutral or moderately alkaline conditions (pH ≥ ~6-9), the reaction mechanism shifts to a dissociative (Elimination, Unimolecular, Conjugate Base or E1cB) pathway. researchgate.netnih.gov This mechanism is a two-step process:

Deprotonation: The first step involves the ionization of the sulfamate's amino group (–NH2) to form its conjugate base, the N-anion. nih.govmasterorganicchemistry.com

Unimolecular Expulsion: This is followed by the rate-limiting, unimolecular expulsion of the aryloxide leaving group (2-nitrophenoxide) from the ionized ester. nih.gov This step results in the formation of a highly reactive N-sulfonylamine (sulfimidate) intermediate (HN=SO2). researchgate.netnih.gov

This intermediate is then rapidly attacked by water or hydroxide (B78521) ions to yield sulfamic acid as the final product. nih.gov In strongly alkaline solutions, a further deprotonation can occur to form a dianionic species, which then expels the leaving group to yield an N-sulfonylamine anion ([-N=SO2]). nih.gov The E1cB mechanism is characterized by the formation of the conjugate base prior to the loss of the leaving group. masterorganicchemistry.com

Influence of pH and Solvent on Hydrolysis Pathways

The pH of the reaction medium is the critical determinant for the hydrolysis pathway of aryl sulfamates. The transition from the SN2(S) to the E1cB mechanism is a direct consequence of the change in the protonation state of the sulfamate's amino group. researchgate.netnih.gov

Acidic pH (e.g., pH 1-5): The amino group is largely protonated or neutral, favoring the direct nucleophilic attack by water on the sulfur atom (SN2(S) mechanism). researchgate.netnih.gov

Neutral to Alkaline pH (e.g., pH > 6): The concentration of hydroxide ions increases, and the amino group can be deprotonated. This deprotonation is the prerequisite for the E1cB pathway, which becomes the dominant mechanism. researchgate.netnih.gov The rate of hydrolysis via the E1cB mechanism often shows a dependence on the hydroxide ion concentration after the pKa of the sulfamate ester is surpassed. researchgate.net

The pH-rate profile for the hydrolysis of related sulfamate esters, such as the medicinally important EMATE, clearly shows a region at low pH (approx. 1-8) consistent with an SN2(S) mechanism, followed by a transition to an E1cB mechanism at higher pH values (beyond its pKa of ~9). researchgate.net Similarly, studies on N-alkyl sulfamates show specific acid-catalyzed hydrolysis, highlighting the role of protonation in the reaction mechanism. nih.gov

Kinetic Solvent Isotope Effects in Hydrolysis Studies

Kinetic Solvent Isotope Effect (KSIE) studies, which compare reaction rates in H2O and D2O, are a powerful tool for elucidating reaction mechanisms. annualreviews.org For the hydrolysis of sulfamate esters, the KSIE provides crucial insights into the transition state.

For the hydrolysis of O-4-nitrophenyl sulfamate at low pH, a solvent deuterium (B1214612) kinetic isotope effect (kH/kD) of 2.6 was reported. nih.gov This significant normal isotope effect (kH/kD > 1) was used as evidence to support an associative and bimolecular SN2 pathway, indicating the involvement of a water molecule as a proton-transfer agent in the rate-determining step. nih.govchemrxiv.org

In contrast, under conditions where an E1cB mechanism is operative, the interpretation of KSIE can be more complex. For other types of hydrolysis reactions, an inverse isotope effect (kH/kD < 1) can sometimes indicate the formation of a conjugate acid in a pre-equilibrium step. chemrxiv.org The specific KSIE values help to differentiate between various potential pathways and to characterize the nature of the transition state. annualreviews.orgnih.gov

Nucleophilic Substitution Reactions

Beyond hydrolysis, the sulfur atom of 2-Nitrophenyl sulfamate is an electrophilic center susceptible to attack by other nucleophiles, most notably amines.

Reactivity with Amines

The reaction of aryl sulfamates with amines (aminolysis) in aprotic solvents like acetonitrile (B52724) has been shown to proceed via an E1cB mechanism, similar to alkaline hydrolysis. nih.gov Kinetic studies on the reactions of 4-nitrophenyl N-methylsulfamate (NPMS) and 4-nitrophenyl N-benzylsulfamate (NPBS) with series of alicyclic amines and pyridines have provided detailed mechanistic insights. nih.gov

The key findings from these studies include:

The reaction proceeds by monitoring the release of the 4-nitrophenoxide ion. nih.gov

Brønsted plots (log k'2 vs. pKa of the amine) for the reactions with alicyclic amines were found to be biphasic. nih.gov This biphasic nature is explained by a change in the rate-determining step within the E1cB mechanism. nih.gov

With less basic amines, the mechanism is (E1cB)irrev, where the initial deprotonation of the sulfamate is the slow step. nih.gov

With more basic amines, the mechanism shifts to (E1cB)rev, where the initial deprotonation is a rapid equilibrium, and the subsequent expulsion of the nitrophenoxide leaving group becomes rate-determining. nih.gov

An entropy study supported this transition from a bimolecular to a unimolecular rate-determining step. nih.gov The change in mechanism for NPMS with alicyclic amines occurs at an amine pKa that is close to the pKa of the sulfamate itself in acetonitrile (around 17.9). nih.gov

Table 1: Brønsted Coefficients (β) for the Aminolysis of 4-Nitrophenyl N-methylsulfamate (NPMS) in Acetonitrile
Amine SeriesBrønsted Coefficient (β)Proposed Mechanism
Pyridines0.45 (linear)(E1cB)irrev
Alicyclic Aminesβ₁ = 0.6 (less basic amines)(E1cB)irrev
β₂ ≈ 0 (more basic amines)(E1cB)rev
nih.gov

Role of the Nitrophenyl Group as a Leaving Moiety

The 2-nitrophenyl group, and more broadly p-nitrophenyl groups, are excellent leaving groups in the context of sulfamate ester chemistry, a property that facilitates various reactions at the sulfur center. acs.orgacs.org This enhanced leaving group ability is primarily due to the strong electron-withdrawing nature of the nitro group. acs.org

The nitro group stabilizes the resulting phenolate (B1203915) anion through resonance and inductive effects, making the cleavage of the sulfur-oxygen (S–OAr) bond more favorable. acs.org In studies of related S(VI) exchange chemistry, 4-nitrophenyl sulfonates have been shown to be effective alternatives to sulfonyl chlorides or fluorides. acs.org The stability of the 4-nitrophenolate (B89219) leaving group is a key driver for these reactions, allowing them to proceed efficiently, often at room temperature. acs.org The hydrolysis of phenyl- and benzyl (B1604629) 4-nitrophenylsulfamate esters has been studied, revealing mechanisms that depend on the pH but consistently involve the departure of the nitrophenolate. rsc.org In alkaline conditions, these reactions can proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism where the nitrophenoxide is expelled. rsc.orgresearchgate.net The effectiveness of the leaving group can be modulated by the substituents on the phenyl ring; however, the p-nitro-substituted phenolate remains a superior leaving group compared to those with less electron-withdrawing substituents like cyano or unsubstituted phenolates. acs.org

The stability and ease of handling of nitrophenyl-functionalized reagents also contribute to their utility. rug.nl For example, 4-nitrophenyl benzylsulfonate is a stable, crystalline solid that can be stored under ambient conditions, demonstrating its practicality as a starting material for reactions that rely on the nitrophenolate as a leaving group. acs.org

Effect of Nucleophile Basicity and Steric Hindrance

The outcome of reactions involving sulfamate esters is significantly influenced by the properties of the attacking nucleophile, specifically its basicity and steric bulk. masterorganicchemistry.comresearchgate.net Basicity refers to a species' ability to donate an electron pair to a proton, while nucleophilicity describes the rate at which a Lewis base attacks an electron-deficient atom, typically carbon. masterorganicchemistry.com While related, these properties are not always correlated, and their interplay determines the reaction pathway.

Steric Hindrance: Steric hindrance, or the physical obstruction caused by the size of a molecule or group, primarily affects nucleophilicity. masterorganicchemistry.comyoutube.com A bulky nucleophile may be a strong base but a poor nucleophile because it is sterically hindered from approaching the electrophilic center. youtube.comglasp.co In reactions of sulfamate esters, the absence of steric effects when using hindered pyridine (B92270) bases supports an elimination mechanism (where the base abstracts a peripheral proton) rather than a direct nucleophilic substitution at the sulfur atom (SN2(S)). rsc.org Bulky bases, such as tert-butoxide, tend to favor elimination reactions (E2) over substitution reactions (SN2), whereas smaller, unhindered bases like methoxide (B1231860) can act as effective nucleophiles. youtube.com This principle is demonstrated in various organic reactions where bulky bases are specifically chosen to promote elimination pathways. researchgate.netglasp.co

The following table summarizes the general effects of nucleophile properties on reaction pathways:

Nucleophile PropertyPredominant Effect OnFavored Reaction Pathway
High Basicity Proton AbstractionElimination (E1cB, E2) researchgate.netpsu.edu
Low Basicity -Slower reaction rates or different mechanisms (e.g., associative SN2(S)) rsc.org
Low Steric Hindrance Nucleophilic AttackSubstitution (SN2), Elimination with unhindered bases youtube.com
High Steric Hindrance -Elimination (E2) rsc.orgyoutube.com

Radical-Mediated Transformations

Sulfamate esters are versatile precursors for generating nitrogen-centered radicals, which can then participate in a variety of powerful C–H functionalization reactions. These transformations are prized for their ability to selectively form new bonds at unactivated positions within a molecule.

Intramolecular Amination of Sulfamate Esters

Intramolecular C–H amination is a key transformation of sulfamate esters, enabling the synthesis of cyclic sulfonamides (oxathiazinane-2,2-dioxides). thieme-connect.com This reaction is often catalyzed by transition metal complexes, particularly those of rhodium and ruthenium. acs.orgscilit.com The mechanism is highly dependent on the specific catalyst used.

With dirhodium(II) catalysts, the reaction is believed to initiate with the formation of a metal-nitrene intermediate. acs.orgnsf.gov Density Functional Theory (DFT) computations suggest that the reaction can proceed through different pathways:

Stepwise Radical Mechanism: The reaction often begins with the oxidation of the Rh₂(II,II) catalyst to a triplet mixed-valent Rh₂(II,III)–nitrene radical. acs.org This species facilitates a radical hydrogen-atom abstraction (HAT) from a C–H bond within the substrate, generating a diradical intermediate. acs.orgscilit.com Subsequent intersystem crossing to a singlet state is followed by C–N bond formation to yield the cyclized product. acs.org

Concerted Insertion Mechanism: In some cases, particularly with certain rhodium catalysts like Rh₂(formate)₄, a direct C–H bond insertion via a singlet nitrenoid is postulated. acs.orgnsf.gov

The choice between these pathways can be influenced by the catalyst's ligands and the substrate structure. nsf.gov For example, diruthenium catalysts have been shown to favor allylic C–H amination through a hydrogen-atom abstraction/radical recombination pathway, in contrast to dirhodium catalysts which may favor aziridination with similar substrates. scilit.com

Hydrogen Atom Abstraction Processes Guided by Sulfamate Esters

A defining feature of sulfamate ester radical chemistry is its ability to direct C–H functionalization to specific, remote positions through intramolecular hydrogen atom transfer (HAT). nih.govnih.gov The sulfamate group preferentially facilitates a 1,6-HAT process, where the nitrogen-centered radical abstracts a hydrogen atom from the carbon atom at the γ-position relative to the oxygen of the ester. nih.govresearchgate.net

This selectivity for 1,6-HAT is attributed to the specific geometry of the sulfamate ester linkage. nih.gov The elongated O–S and S–N bonds, combined with a compressed O–S–N bond angle, favor the formation of a seven-membered cyclic transition state required for abstracting the γ-hydrogen. nih.gov This geometric predisposition makes the 1,6-HAT kinetically favored over other possibilities, such as a 1,5-HAT that would proceed through a six-membered transition state. researchgate.netacs.org Quantum chemical studies have explored the balance between thermodynamic factors (like C-H bond dissociation energy) and kinetic factors (polarity and strain) in determining the site-selectivity of these HAT reactions. acs.org The generation of a carbon-centered radical at a predictable position is a powerful synthetic tool, enabling subsequent bond-forming reactions. nih.govresearchgate.net

Halogenation Reactions Directed by Sulfamate Esters

The site-selective carbon radical generated via the 1,6-HAT process can be trapped by a halogen atom source, leading to directed C–H halogenation. masterorganicchemistry.comnih.gov This strategy provides a predictable method for installing chlorine or bromine atoms at unactivated aliphatic C–H bonds. nih.govstanford.edu

The general mechanism for these reactions involves a light- or metal-initiated radical chain process: nih.govnih.gov

Initiation: Homolysis of the N–X bond (where X is Cl or Br) of a pre-formed N-halosulfamate ester generates a nitrogen-centered sulfamyl radical. nih.govstanford.edu This initiation can be promoted by light or a rhodium catalyst. nih.govnih.gov

Propagation (HAT): The sulfamyl radical undergoes a highly selective intramolecular 1,6-HAT to abstract a hydrogen from the γ-carbon, forming a C-centered radical. nih.govnih.gov

Propagation (Halogen Transfer): The carbon-centered radical abstracts a halogen atom from another molecule of the N-halosulfamate ester (or another halogen source in the reaction mixture) to form the alkyl halide product and regenerate the sulfamyl radical, which continues the chain. nih.gov

This methodology is robust and compatible with various functional groups. It allows for the chlorination and bromination of primary, secondary, and tertiary C(sp³)–H bonds with high regioselectivity. nih.govstanford.educhemrxiv.org

The following table provides examples of sulfamate-ester-guided chlorination:

SubstrateProduct(s)Yield (%)Reference
N-chlorinated sulfamate ester from 3-phenyl-1-propanolγ-chlorinated product85 nih.gov
N-chlorinated sulfamate ester from N-phthalimidyl protected amino alcoholγ-chlorinated product82 nih.gov
N-pentyl sulfamide (B24259) (as N-chloro derivative)γ-chloro product and δ-chloro product (8.8:1 ratio)75 (isolated γ-product) chemrxiv.org

Elimination Reactions

In the presence of a base, sulfamate esters can undergo elimination reactions. The mechanism of these reactions, typically studied through aminolysis or hydrolysis, can range from a concerted E2 process to a stepwise E1cB process. researchgate.netrsc.orgpsu.edu The specific pathway is highly sensitive to the substrate structure, the strength of the base, and the solvent. psu.edu

For substrates like 4-nitrophenyl sulfamate, the reaction with amine bases often proceeds via an elimination mechanism rather than direct nucleophilic substitution. rsc.org This is supported by the fact that N,N-dimethylated sulfamates, which lack a proton on the nitrogen and thus cannot undergo the initial deprotonation step, fail to react under similar conditions. rsc.org

E2 Mechanism: In a concerted E2-type mechanism, the base abstracts a proton from the sulfamate nitrogen at the same time as the C-O bond to the nitrophenyl leaving group breaks. rsc.org This pathway is characterized by a single transition state. Evidence for this mechanism comes from kinetic studies, including Brønsted plots with moderate slopes (β values between ~0.2 and ~0.5). rsc.orgpsu.edu

E1cB Mechanism: The E1cB mechanism involves two steps: a rapid and reversible deprotonation of the sulfamate nitrogen by the base to form a conjugate base (an N-anion), followed by a slower, rate-limiting expulsion of the aryloxide leaving group. researchgate.net This pathway becomes more likely with stronger bases and when the resulting anion is stabilized. researchgate.net The hydrolysis of substituted benzyl 4-nitrophenylsulfamate esters in the pH range of 6.4–14 has been shown to be consistent with an E1cB mechanism. rsc.org Biphasic Brønsted plots, where the slope changes abruptly, are often indicative of a shift to an E1cB mechanism, particularly with stronger bases. researchgate.net In some cases, a further deprotonation can occur to form a dianion before the leaving group is expelled. researchgate.net

The cis-trans isomerization of the resulting alkene product, such as p-nitrostyrene formed from the elimination of 2-(p-nitrophenyl)ethyl derivatives, can sometimes complicate the stereochemical analysis of these reactions. cdnsciencepub.com The isomerization can be rapid under the elimination conditions, obscuring the initial stereochemistry of the elimination step itself. cdnsciencepub.com

Mechanisms of N-Sulfonylamine Formation

The formation of N-sulfonylamine intermediates is a critical feature of the reaction pathways of aryl sulfamates, particularly under neutral to alkaline conditions. The hydrolysis of phenyl and benzyl 4-nitrophenyl-sulfamate esters, which serve as models for this compound, demonstrates a pH-dependent mechanistic shift. researchgate.netnih.gov

In neutral to moderately alkaline solutions (pH range of approximately 6 to 9), the reaction proceeds through a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.netnih.gov This pathway involves two distinct steps:

Ionization: The initial step is the deprotonation of the sulfamate's amino group to form its conjugate base, an ionized ester. researchgate.netnih.gov

Expulsion: This is followed by the rate-limiting, unimolecular expulsion of the aryloxide leaving group (e.g., 2-nitrophenoxide) from the ionized ester. researchgate.netnih.gov This step results in the formation of the transient intermediate, N-sulfonylamine (also known as sulfonylimidate, HN=SO₂). researchgate.netnih.gov

As the alkalinity of the solution increases further, the mechanism evolves. The conjugate base of the ester undergoes a second ionization, forming a dianionic species. researchgate.netnih.gov This dianion then expels the aryloxide leaving group to generate the N-sulfonylamine anion (⁻N=SO₂). researchgate.netnih.gov In a final, rapid step, this anionic intermediate is attacked by a water molecule or a hydroxide ion, yielding sulfamic acid as the final product. researchgate.netnih.gov Evidence for the involvement of these N-sulfonylamine intermediates (HN=SO₂ and ⁻N=SO₂) is supported by reactivity studies, linear free energy relationships, and activation data. researchgate.net

Concerted vs. Stepwise Elimination Processes

The elimination reactions of sulfamate esters can proceed through either stepwise or concerted pathways, a distinction crucial for understanding the transition state structure. A stepwise reaction involves a sequence of individual steps with the formation of distinct intermediates, while a concerted reaction occurs in a single coordinated step where bond-breaking and bond-forming happen simultaneously. psiberg.com

The aminolysis of 4-nitrophenyl sulfamate, a close analog of this compound, is considered to proceed via dissociative mechanisms, specifically E2 and E1cB-type pathways. researchgate.net The E1cB mechanism, as described above, is inherently a stepwise process involving a discrete anionic intermediate. researchgate.netresearchgate.net The E2 (Elimination Bimolecular) mechanism, while often depicted as concerted, can exhibit a spectrum of transition states. For reactions with low Brønsted βnuc values (a measure of the sensitivity of the reaction rate to the basicity of the nucleophile), a central E2 mechanism is proposed. psu.edu However, as the βnuc value increases, the transition state gains more E1cB-like character, with significant N-H bond cleavage occurring ahead of leaving group departure. psu.edu

Studies on the aminolysis of 4-nitrophenyl N-phenylsulfamates have utilized Brønsted coefficients to assign these mechanistic pathways, with βnuc values ranging from 0.17 to 0.54 for E2 pathways and values around 0.7 and 0 for E1cB pathways. psu.edu Biphasic Brönsted plots observed in the aminolysis of 4-nitrophenyl sulfamate with alicyclic amines indicate a shift in mechanism as the base strength changes. researchgate.net This supports the view that the elimination process is often stepwise.

However, a concerted pathway has been identified in certain catalyzed reactions. For instance, the reaction of a sulfamate ester with piperidine, when catalyzed, is proposed to proceed through a concerted mechanism involving a six-membered cyclic transition state rather than the traditionally accepted stepwise pathway. researchgate.net

Table 1: Brønsted βnuc Values for Aminolysis of Sulfamate Esters

Baseβnuc ValueAssigned Mechanism
Pyridines~0.27E2
Alicyclic Amines (weaker)0.53E2 (E1cB-like)
Alicyclic Amines (stronger)0.19E2
General Assignment0.17 - 0.54E2
General Assignment~0.7 and ~0E1cB

This table compiles representative data from studies on sulfamate ester aminolysis to illustrate the use of Brønsted coefficients in assigning reaction mechanisms. researchgate.netpsu.edu

Comparative Mechanistic Studies with Related Sulfuryl Transfer Systems

Comparing the reaction mechanisms of this compound with related sulfuryl and phosphoryl transfer systems provides a broader context for its reactivity. These comparisons highlight the subtle electronic and structural factors that govern these fundamental chemical transformations.

Comparison with Phosphate (B84403) Ester Hydrolysis

The hydrolysis of sulfate (B86663) and sulfamate esters is often compared to that of phosphate esters due to their structural and functional similarities in biological systems. diva-portal.org While experimental data has sometimes suggested that the hydrolysis mechanisms of sulfate monoester anions and phosphate monoester dianions are similar, theoretical studies reveal significant differences. diva-portal.orgresearchgate.net

Computational studies comparing the hydrolysis of p-nitrophenyl phosphate (pNPP) and p-nitrophenyl sulfate (pNPS) show that while both can proceed through concerted pathways, the nature of these pathways differs. diva-portal.org The hydrolysis of the pNPP dianion follows a relatively "compact" associative pathway, where bond formation to the incoming nucleophile is more advanced than bond cleavage to the leaving group in the transition state. diva-portal.org In contrast, the hydrolysis of the pNPS monoanion proceeds through a more "expansive" or dissociative pathway. diva-portal.org

Further theoretical investigations have refined this understanding, demonstrating that phosphate monoester hydrolysis can occur through two energetically similar but mechanistically distinct pathways: a substrate-assisted and a solvent-assisted pathway. researchgate.netnih.gov For p-nitrophenyl phosphate, the solvent-assisted pathway is dominant. researchgate.netnih.gov For p-nitrophenyl sulfate hydrolysis, however, only one viable reaction pathway is typically found, which closely resembles the solvent-assisted pathway for phosphate hydrolysis; a substrate-assisted pathway is not considered accessible. researchgate.netnih.gov This unifying framework helps reconcile discrepancies between different theoretical and experimental models for these critical reactions. researchgate.net

Sulfuryl and Sulfamyl Group Transfer

Sulfuryl transfer involves the transfer of the -SO₃ group from a sulfate ester (Ar-O-SO₃⁻), while sulfamyl transfer involves the transfer of the -SO₂NH₂ group from a sulfamate ester (Ar-O-SO₂NH₂). Despite the difference in the transferring group, studies indicate a remarkable similarity in their reaction coordinates.

Correlations between structure and reactivity, determined through low-temperature X-ray crystallography of five sulfate monoesters and eleven sulfamate esters, reveal that both classes of compounds exhibit similar ground-state deformations. researchgate.net This finding strongly suggests that sulfuryl and sulfamyl group transfer processes follow similar reaction coordinates. researchgate.netresearchgate.net This implies that the transition states for both reactions involve analogous geometries and charge distributions, governed primarily by the breaking of the S-OAr bond and the subsequent fate of the sulfur-containing intermediate. The primary difference lies in the intermediate formed: a sulfuryl transfer leads to sulfur trioxide (SO₃) or its solvated form, whereas a sulfamyl transfer leads to N-sulfonylamine (HN=SO₂). researchgate.netnih.gov

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule. For 2-Nitrophenyl sulfamate (B1201201), these investigations would provide insights into its structure, stability, and electronic nature.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-Nitrophenyl sulfamate, DFT calculations, likely using a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. This involves calculating key structural parameters.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length S-O (ester) Data not available
S-N Data not available
C-O (aryl) Data not available
N-O (nitro) Data not available
Bond Angle O-S-N Data not available
S-O-C Data not available
Dihedral Angle C-C-O-S Data not available

Note: This table is for illustrative purposes. Specific values for this compound are not available in the searched literature.

Beyond geometry, DFT is used to calculate electronic properties such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would identify the electrophilic and nucleophilic sites on the molecule, which is crucial for predicting its reactive behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are key indicators of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is expected to be located on the electron-rich parts of the molecule, while the LUMO would be centered on the electron-deficient nitroaromatic system.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap (ΔE) Data not available

Note: This table is for illustrative purposes. Specific values for this compound are not available in the searched literature.

Reaction Coordinate Analysis and Transition State Modeling

This area of computational chemistry focuses on the mechanism of chemical reactions, such as the hydrolysis of the sulfamate group, which is critical for understanding its stability and function, particularly in biological contexts.

Mapping Free Energy Surfaces

To understand a chemical reaction, chemists map the free energy surface along a defined reaction coordinate. For the hydrolysis of this compound, the reaction coordinate would likely involve the distances of the breaking S-O bond and the forming S-O (or S-N) bond. By calculating the energy at various points along this path, a free energy profile is constructed, revealing the activation energy (the energy barrier that must be overcome for the reaction to occur) and the energy of any intermediates and transition states. Such studies have been performed for similar molecules like p-nitrophenyl sulfate (B86663), but specific data for the 2-nitro isomer is not available.

Understanding Bond Formation and Cleavage in Transition States

The transition state is the highest energy point on the reaction pathway and represents the configuration where bonds are partially broken and formed. Modeling the transition state for the hydrolysis of this compound would provide a detailed picture of this fleeting structure. Key information, such as the precise lengths of the forming and breaking bonds and the charge distribution, would elucidate whether the mechanism is more associative (bond formation leads) or dissociative (bond cleavage leads). This level of detail is crucial for explaining reaction rates and the influence of catalysts.

Prediction of Reactivity Parameters

Based on the electronic structure derived from quantum mechanical calculations, various reactivity parameters can be predicted. These descriptors provide a quantitative measure of the molecule's chemical behavior.

Table 3: Hypothetical Predicted Reactivity Parameters for this compound

Parameter Definition Predicted Value
Ionization Potential (I) Energy required to remove an electron (≈ -E_HOMO) Data not available
Electron Affinity (A) Energy released when an electron is added (≈ -E_LUMO) Data not available
Electronegativity (χ) Tendency to attract electrons (I+A)/2 Data not available
Chemical Hardness (η) Resistance to change in electron distribution (I-A)/2 Data not available
Softness (S) Reciprocal of hardness (1/η) Data not available
Electrophilicity Index (ω) Measure of electrophilic power (χ²/2η) Data not available

Note: This table is for illustrative purposes. Specific values for this compound are not available in the searched literature.

These parameters help in comparing the reactivity of this compound with other related compounds and in predicting its behavior in different chemical environments.

Acidity of Leaving Groups

In the study of chemical reactivity, the facility with which a fragment, known as a leaving group, detaches from a molecule is of paramount importance. The stability of this departing fragment, once it has separated, is a key determinant of the reaction rate. A more stable leaving group will depart more readily, accelerating the reaction. The stability of a leaving group is often correlated with the acidity of its conjugate acid; a more acidic conjugate acid implies a more stable anionic leaving group.

In the case of this compound, the leaving group is the 2-nitrophenoxide anion. The acidity of its conjugate acid, 2-nitrophenol (B165410), is therefore a critical parameter. The presence of the electron-withdrawing nitro (–NO₂) group on the phenyl ring significantly influences the acidity compared to unsubstituted phenol (B47542). This group helps to delocalize and stabilize the negative charge of the resulting phenoxide anion through both inductive and resonance effects. This increased stabilization means that the 2-nitrophenoxide anion is less basic and, consequently, a better leaving group than the unsubstituted phenoxide anion.

The quantitative measure of this effect is seen in the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid and a more stable conjugate base (leaving group). As shown in the table below, the pKa of 2-nitrophenol is substantially lower than that of phenol, highlighting the electronic impact of the nitro substituent. ucla.eduucla.edu This makes the 2-nitrophenoxide a significantly better leaving group, a principle that is fundamental to its reactivity in nucleophilic substitution and elimination reactions. quora.comquora.com Studies on analogous nitrophenyl-substituted sulfate and phosphate (B84403) esters confirm that the pKa of the leaving group is a crucial factor in determining reaction mechanisms and rates. quora.com

Table 1: Comparison of pKa Values for Phenol and Nitrophenols This table illustrates the effect of the nitro group on the acidity of the phenolic proton. Data sourced from multiple chemical resources. ucla.eduucla.edu

Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. nanobioletters.com By calculating the electrostatic potential at the surface of a molecule, it is possible to identify regions that are electron-rich or electron-poor. This information provides valuable insights into molecular reactivity, including the prediction of sites for electrophilic and nucleophilic attack, and the nature of intermolecular interactions. rsc.org

MEP maps are typically color-coded for intuitive interpretation. Regions of negative electrostatic potential, shown in shades of red, are characterized by an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored in blue, are electron-deficient and represent likely sites for nucleophilic attack. nanobioletters.com

For this compound, an MEP analysis would reveal distinct regions of positive and negative potential, driven by the electronegativity of the various atoms and the electron-withdrawing nature of the nitrophenyl group. Computational studies on molecules containing the 2-nitrophenylsulfonyl moiety have been performed using methods like Density Functional Theory (DFT). nanobioletters.com Based on these analogous studies, the following characteristics can be predicted for the MEP map of this compound:

Negative Potential (Red/Yellow): The most electron-rich areas would be concentrated around the oxygen atoms of the sulfamate group (–SO₂NH₂) and the nitro group (–NO₂). These regions represent the centers of negative charge and are potential sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): A significant region of positive potential would be located around the sulfur atom of the sulfamate group. This electron deficiency makes the sulfur atom a prime target for nucleophilic attack, a key step in many of its reactions. The hydrogen atoms of the amine and the aromatic ring would also exhibit positive potential.

This analysis helps to rationalize the chemical behavior of this compound, providing a theoretical foundation for understanding its role as an electrophile in various chemical transformations. nanobioletters.comresearchgate.net

Table 2: Predicted Electrostatic Potential Characteristics of this compound This table summarizes the expected charge distribution and reactivity sites based on computational analysis of analogous structures. nanobioletters.com

Modeling of Solvent Effects on Reactivity

The solvent in which a reaction is conducted can profoundly influence its rate, mechanism, and outcome. springernature.com These solvent effects arise from the differential solvation of reactants, transition states, and products. Computational chemistry offers a suite of tools to model these effects, providing molecular-level insights that are often inaccessible through experimental means alone. springernature.comnih.gov Modeling these interactions is challenging due to the high number of degrees of freedom in a solvated system, but several well-established strategies exist. springernature.com

Theoretical treatments of solvent effects can be broadly categorized into two main approaches: implicit and explicit solvation models.

Implicit Solvation Models: Also known as continuum models, this approach approximates the solvent as a continuous, structureless medium characterized by a dielectric constant. This method simplifies the system by averaging the effects of the solvent, which significantly reduces computational cost. While efficient, it does not account for specific solute-solvent interactions like hydrogen bonding, which can be critical for accurately describing some reaction mechanisms.

Explicit Solvation Models: This approach provides a more detailed and physically realistic picture by including individual solvent molecules in the simulation. This allows for the direct modeling of specific interactions between the solute and solvent molecules. Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) or Ab Initio Molecular Dynamics (AIMD) fall into this category. springernature.com QM/MM treats the reactive core of the system with high-level quantum mechanics while the surrounding solvent is modeled with less computationally demanding molecular mechanics. AIMD treats the entire system quantum mechanically. These methods are far more computationally intensive but can capture the complexity of the solvent environment with much higher fidelity. springernature.com

For a molecule like this compound, whose reactivity involves charge separation and polar transition states, solvent effects are expected to be significant. Computational studies on the hydrolysis of analogous sulfate and phosphate esters have shown that changing the solvent can lead to dramatic changes in reaction rates and even favor different mechanistic pathways. diva-portal.org Therefore, accurately modeling the solvent environment is crucial for a complete theoretical understanding of its reactivity.

Table 3: Comparison of Computational Solvent Models This table outlines the primary features, advantages, and limitations of implicit and explicit solvent models used in theoretical chemistry. springernature.com

Mentioned Compounds

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. rsc.org It provides information on the chemical environment, connectivity, and spatial proximity of NMR-active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the number of protons of each type (integration). For a compound like 2-Nitrophenyl sulfamate (B1201201), the aromatic protons of the nitrophenyl group would appear in the downfield region, typically between 7.0 and 8.6 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. rsc.orgub.edu The NH₂ protons of the sulfamate group would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. copernicus.org The carbons of the aromatic ring would resonate in the range of approximately 120-150 ppm. rsc.orgub.edu The carbon atom attached to the nitro group (C-NO₂) is expected to be significantly downfield.

While 1D NMR provides a foundational view, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and piecing together the molecular framework, especially for complex structures. beilstein-journals.orgucalgary.ca

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. ucalgary.caceitec.cz For 2-Nitrophenyl sulfamate, COSY would reveal the coupling network between the adjacent protons on the aromatic ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. ustc.edu.cnemerypharma.com It is invaluable for assigning the carbon signals based on the previously assigned proton signals. For instance, each aromatic proton signal would show a correlation to its directly bonded carbon atom in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. ustc.edu.cnemerypharma.com This is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems. For example, the NH₂ protons could show a correlation to the sulfur-bearing carbon in a related structure, and the aromatic protons would show long-range correlations to neighboring carbons, helping to confirm the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Related 2-Nitrophenyl Derivative, tert-butyl (2-nitrophenyl)carbamate, in CDCl₃. rsc.org
Position/Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
NH9.65 (bs)-
Aromatic-H8.55 (d, J=8 Hz)135.90
Aromatic-H8.18 (d, J=8 Hz)125.80
Aromatic-H7.60 (t, J=8 Hz)121.80
Aromatic-H7.08 (t, J=8 Hz)120.70
C=O-152.20
C(CH₃)₃-81.80
C(CH₃)₃1.54 (s)28.20

For molecules with stereocenters or geometric isomers, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are indispensable. acdlabs.comacdlabs.com These experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are connected by bonds. acdlabs.com An NOE is typically observed for nuclei separated by less than 5 Å. acdlabs.com

While this compound itself is achiral, these techniques are critical for determining the stereochemistry of its derivatives or reaction products. For instance, in a reaction where the this compound moiety is added to a chiral molecule, NOESY or ROESY could be used to determine the relative configuration of the newly formed stereocenters by observing which protons are spatially close to the protons of the 2-nitrophenyl group.

Regioselectivity, or the preferential formation of one constitutional isomer over another, can also be definitively established using NMR. The combination of COSY, HSQC, and particularly HMBC experiments allows for the unambiguous determination of the connectivity of all atoms in the molecule, thereby confirming which regioisomer has been formed. For example, in the sulfamoylation of a diol, HMBC correlations from the protons near the sulfamate group to the carbons of the parent molecule would confirm the site of attachment.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. ustc.edu.cnmsu.edu Since each functional group has characteristic vibrational frequencies, these methods are excellent for identifying the functional groups present in a molecule like this compound. IR and Raman spectroscopy are often complementary, as a vibrational mode may be strong in one and weak or absent in the other depending on the change in dipole moment (IR) or polarizability (Raman) during the vibration. msu.edu

The key functional groups in this compound each have distinct vibrational signatures.

Nitro Group (NO₂): Aromatic nitro compounds typically show two strong stretching vibrations: an asymmetric stretch (ν_as(NO₂)) in the range of 1500-1570 cm⁻¹ and a symmetric stretch (ν_s(NO₂)) between 1300-1370 cm⁻¹. esisresearch.orgscribd.com Deformation and wagging modes for the NO₂ group are expected at lower frequencies, around 850 cm⁻¹ and 740 cm⁻¹, respectively. esisresearch.orgresearchgate.net

Sulfamate Group (-OSO₂NH₂): The sulfamate group will also exhibit characteristic stretching frequencies. The SO₂ group shows asymmetric and symmetric stretching vibrations, which for related sulfonamides appear in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The N-H stretching vibrations of the primary amine would be observed in the 3200-3400 cm⁻¹ region. The S-N stretch is expected in the 830-900 cm⁻¹ range.

Aromatic Ring (C₆H₄): The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. researchgate.net C=C stretching vibrations within the ring are found in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can be inferred from the pattern of C-H out-of-plane bending bands in the 650-900 cm⁻¹ region.

Table 2: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for Functional Groups Relevant to this compound. esisresearch.orgscribd.comresearchgate.netias.ac.in
Functional GroupVibrational ModeTypical IR Range (cm⁻¹)Typical Raman Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1570 (Strong)1500 - 1570 (Strong)
Symmetric Stretch1300 - 1370 (Strong)1300 - 1370 (Strong)
Sulfonyl (SO₂)Asymmetric Stretch1300 - 1350 (Strong)1220 - 1260 (Medium)
Symmetric Stretch1150 - 1180 (Strong)1020 - 1060 (Strong)
Amine (NH₂)Stretch3200 - 3400 (Medium)3200 - 3400 (Medium)
Aromatic C-HStretch3000 - 3100 (Medium)3000 - 3100 (Strong)
Aromatic C=CStretch1400 - 1600 (Variable)1400 - 1600 (Variable)

Vibrational spectroscopy is sensitive to the molecule's conformation and its interactions with its environment. Changes in the dihedral angles of the molecule can lead to shifts in vibrational frequencies. For instance, the rotational conformation around the C-S and S-N bonds could influence the positions of the sulfamate and aromatic ring vibrations.

Furthermore, intermolecular interactions, such as hydrogen bonding, can be readily identified. copernicus.org The N-H stretching frequency of the sulfamate group is particularly sensitive to hydrogen bonding. In a non-hydrogen-bonding environment, the N-H stretches would appear at higher wavenumbers. In the solid state or in a protic solvent, where the NH₂ group can act as a hydrogen bond donor, these bands would broaden and shift to lower frequencies. Similarly, the oxygen atoms of the nitro and sulfonyl groups can act as hydrogen bond acceptors, which would also be reflected by shifts in their respective stretching frequencies.

Mass Spectrometry (MS) for Mechanistic Intermediates and Derivatization Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.orgscienceready.com.au It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

When this compound is analyzed by MS, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would confirm its molecular weight. The high-energy ionization process often causes the molecular ion to break apart into smaller, characteristic fragment ions. scribd.comlibretexts.org The fragmentation pattern provides a fingerprint that can help to confirm the structure.

A particularly relevant application of MS is in the study of derivatization reactions. In one study, a derivatization reagent containing a 2-nitrophenylsulfonyl moiety was used to tag amino acids for sensitive detection by ultra-high-performance liquid chromatography-high-resolution tandem mass spectrometry (UHPLC-HRMS/MS). semanticscholar.orgmdpi.com A key finding was that, regardless of the amino acid being derivatized, a common and intense fragment ion corresponding to the 2-nitrobenzenesulfonylate moiety (C₆H₄NO₅S) was observed in the negative ion mode. semanticscholar.orgmdpi.com This characteristic fragmentation is extremely useful for selectively identifying molecules that have been derivatized with this tag.

MS is also a critical tool for studying reaction mechanisms by detecting and identifying transient intermediates. For example, in the study of the hydrolysis of sulfamate esters, MS with ¹⁸O-labeled water can be used to determine the site of bond cleavage (S-O vs. C-O fission). researchgate.net By analyzing the mass of the phenol (B47542) product, one can determine if the ¹⁸O from the water has been incorporated, thus elucidating the reaction pathway. Direct detection of a proposed covalent intermediate, such as a sulfated enzyme, can also be achieved by observing the expected mass increase in the protein via electrospray ionization mass spectrometry. researchgate.net

Table 3: Key Mass Spectrometry Fragments for Compounds Containing the 2-Nitrophenylsulfonyl Moiety.
Fragment IonChemical FormulaSignificanceReference
2-NitrobenzenesulfonylateC₆H₄NO₅SCharacteristic fragment observed in negative ion mode for compounds derivatized with a 2-nitrophenylsulfonyl group. Useful for selective detection. semanticscholar.orgmdpi.com
Molecular Ion Peak[M]⁺ or [M]⁻Corresponds to the intact molecule's mass, confirming the molecular weight. libretexts.org
Protonated Molecule[M+H]⁺Commonly observed in soft ionization techniques (e.g., ESI), confirms molecular weight. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of this compound and its derivatives, enabling the confirmation of their elemental composition. In studies involving derivatization of amino acids with reagents containing a 2-nitrophenylsulfonyl moiety, HRMS has been instrumental. For instance, after derivatization, the resulting compounds can be analyzed by techniques like ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS). mdpi.comresearchgate.net This allows for the detection and quantification of the derivatized molecules with high selectivity and sensitivity. mdpi.comresearchgate.net The accurate mass measurements provided by HRMS are crucial for confirming the successful synthesis of such derivatives. acs.org

Fragmentation Pathways in Mechanistic Studies

The study of fragmentation patterns in mass spectrometry provides valuable insights into the structure and stability of ions derived from this compound. When subjected to tandem mass spectrometry (MS/MS), protonated nitrosamine (B1359907) compounds, which share some structural similarities, have been shown to produce diagnostic fragment ions through distinct pathways. nih.gov One common fragmentation pathway involves the loss of a nitro group (NO) radical, corresponding to a loss of 30 Da. nih.gov Other observed pathways include the loss of a water molecule (H₂O) or the elimination of NH₂NO, resulting in a 46 Da loss. nih.gov

In the context of derivatizing agents containing the 2-nitrophenylsulfonyl group, a characteristic fragment ion corresponding to the 2-nitrobenzenesulfonylate moiety (C₆H₄NO₅S) is often observed in negative ion mode. mdpi.comresearchgate.net This common fragment is a useful marker for identifying all amino acids that have been derivatized with this reagent. mdpi.comresearchgate.net The molecular ions themselves are often energetically unstable and can break into smaller, charged fragments and uncharged radicals. Only the charged particles are detected by the mass spectrometer. chemguide.co.uk The stability of the resulting fragment ions, such as those containing a carbonyl group (acylium ions), can influence the observed fragmentation pattern. chemguide.co.uk The principles of fragmentation are dependent on the ionization method used, with "hard" ionization techniques like electron impact (EI) causing more extensive fragmentation compared to "soft" ionization methods. acdlabs.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state. wordpress.com For compounds related to this compound, such as those containing a 2-nitrophenyl group, X-ray diffraction has been used to establish their crystal structures. nih.govnih.gov The data obtained from these studies, including atomic coordinates and displacement parameters, provide definitive confirmation of the molecular structure. nih.goviucr.orgiucr.org

Characterization of Molecular Packing and Intermolecular Hydrogen Bonding

The way molecules arrange themselves in a crystal, known as molecular packing, is governed by a variety of intermolecular interactions. In the solid state, molecules containing nitro and sulfonyl or amide groups, similar to this compound, often exhibit a network of hydrogen bonds. For instance, in related structures, N—H···O hydrogen bonds are frequently observed, connecting molecules into chains or more complex two-dimensional networks. iucr.orgnih.gov

Ground State Deformations and Their Relation to Reaction Coordinates

The study of ground state structures through X-ray crystallography can provide insights into the initial stages of a chemical reaction. Structure-reactivity and structure-structure correlations for a series of sulfate (B86663) monoesters and sulfamates have revealed that deformations in the ground state can be related to the reaction coordinates for sulfuryl and sulfamyl group transfer. nih.govresearchgate.net This suggests that the geometry of the molecule in its lowest energy state can prefigure the structural changes that occur during a reaction.

For related compounds, the conformation of the molecule, including the puckering of rings and the dihedral angles between different molecular fragments, has been meticulously characterized. nih.govnih.gov For instance, in some 2-nitrophenyl derivatives, the six-membered thiazine (B8601807) ring adopts a screw-boat or envelope conformation. nih.govnih.gov These subtle conformational features, or ground state deformations, can influence the molecule's reactivity. nih.govacs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2-nitrophenyl sulfamate in synthetic mixtures?

  • Methodology : Use reversed-phase HPLC with UV detection (λ = 254–280 nm) for quantification, as sulfamate derivatives like 2-nitrophenyl compounds exhibit strong absorbance in this range . Validate the method using internal standards (e.g., isotopically labeled sulfamates) to account for matrix effects. For purity assessment, combine melting point analysis (mp ~105–112°C for sulfonate analogs) with elemental analysis .

Q. How can this compound be synthesized, and what are critical reaction conditions?

  • Methodology : React 2-nitrobenzenesulfonyl chloride with ammonia or a primary amine under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C to form the sulfamate ester. Monitor the reaction via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via recrystallization in ethanol/water . Critical factors: Moisture exclusion (to prevent hydrolysis) and stoichiometric control of amines to avoid di-substitution .

Q. What stability considerations are essential for storing this compound?

  • Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track decomposition. Sulfamates are prone to hydrolysis at neutral pH; buffer solutions should be prepared fresh .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in Rh2(esp)2-catalyzed C–H amination?

  • Methodology : Perform density functional theory (DFT) calculations to map the sulfamate’s LUMO distribution, focusing on the sulfonyl oxygen’s electron-withdrawing effects. Correlate with experimental selectivity ratios (e.g., benzylic vs. tertiary C–H bonds) using IR-derived steric/electronic descriptors . Optimize selectivity by substituting the nitro group with electron-deficient aryl rings (e.g., p-CF3) to enhance electrophilicity .

Q. What strategies resolve contradictions in sulfamate toxicity data between immunoassays and capillary electrophoresis (CE)?

  • Methodology : Cross-validate results using orthogonal techniques:

  • Immunoassays : Test cross-reactivity with sulfamate analogs (e.g., cyclohexyl sulfamate) using competitive ELISA.
  • CE : Employ a borate buffer (pH 9.3) with UV detection to resolve sulfamate-carbamate interferences .
  • LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column to separate sulfamate degradation products (e.g., carbamate toxins) .

Q. How can this compound be utilized as a derivatizing agent for trace analysis of amines?

  • Methodology : Derivatize primary amines by reacting with this compound in acetonitrile (60°C, 30 min) to form UV-active sulfonamides. Optimize derivatization efficiency using a Box-Behnken experimental design, varying pH (7–9), temperature, and molar excess of sulfamate . Quantify derivatives via UPLC-PDA at 265 nm with a LOQ of 0.1 µg/mL .

Method Development & Data Analysis

Q. What computational tools predict the hydrolysis kinetics of this compound under physiological conditions?

  • Methodology : Apply the proton-in-flight mechanism model (DFT/MD simulations) to map the hydrolysis pathway at pH 7.4. Validate using experimental kinetic studies (NMR or UV monitoring) in phosphate buffer. The nitro group’s meta-position accelerates hydrolysis by stabilizing the transition state through resonance .

Q. How to design a structure-activity relationship (SAR) study for sulfamate-based enzyme inhibitors?

  • Methodology :

  • Synthesis : Prepare analogs with varied substituents (e.g., nitro, methoxy) on the phenyl ring.
  • Assays : Test inhibitory activity against target enzymes (e.g., steroid sulfatase) using fluorogenic substrates.
  • SAR Modeling : Use multivariate regression to correlate Hammett σ values (electronic effects) and steric parameters (e.g., Taft Es) with IC50 values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.